molecular formula C12H18N2 B1469071 1-(3-Phenylpropyl)azetidin-3-amine CAS No. 1411710-59-2

1-(3-Phenylpropyl)azetidin-3-amine

Cat. No.: B1469071
CAS No.: 1411710-59-2
M. Wt: 190.28 g/mol
InChI Key: XIVPMGLRGNJJFY-UHFFFAOYSA-N
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Description

1-(3-Phenylpropyl)azetidin-3-amine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a 3-phenylpropyl group at the 1-position and an amine group at the 3-position. Azetidines, due to their strained ring structure, exhibit unique electronic and steric properties compared to larger cyclic amines like piperidine or piperazine. The 3-phenylpropyl substituent introduces aromaticity and lipophilicity, which may influence receptor binding or pharmacokinetic properties.

Properties

CAS No.

1411710-59-2

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

1-(3-phenylpropyl)azetidin-3-amine

InChI

InChI=1S/C12H18N2/c13-12-9-14(10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,13H2

InChI Key

XIVPMGLRGNJJFY-UHFFFAOYSA-N

SMILES

C1C(CN1CCCC2=CC=CC=C2)N

Canonical SMILES

C1C(CN1CCCC2=CC=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Azetidine vs. Piperidine/Piperazine Analogs

  • Piperidine derivatives are commonly studied for anti-cholinesterase and neuroprotective activities, as seen in acridine-based analogs . Key Difference: Azetidine’s smaller ring may confer higher metabolic stability but reduced solubility due to increased hydrophobicity.
  • Piperazine-Based Analogs (): Piperazine derivatives, such as 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine, are designed for dopamine/serotonin transporter affinity.

Substituent Position and Isomerism

  • 1-(2-Phenylpropyl)azetidin-3-amine ():
    • The phenyl group is attached to the propyl chain at the 2-position instead of the 3-position.
    • Impact : This positional isomerism may alter the spatial orientation of the phenyl group, affecting receptor binding or steric hindrance. For example, 3-phenylpropyl substituents in piperazine analogs () show enhanced transporter affinity compared to shorter chains, suggesting the extended propyl linkage in the target compound could optimize interactions .

Substituent Functionalization

Fluorinated vs. Phenyl Substituents

  • 1-(3-Fluoropropyl)azetidin-3-amine (): Replacing the phenyl group with a fluoropropyl chain introduces electronegative fluorine atoms.
  • 1-(2,2,3,3-Tetrafluoropropyl)azetidin-3-amine ():

    • Heavily fluorinated analogs exhibit distinct physicochemical profiles, such as lower polar surface area, which may improve blood-brain barrier penetration compared to phenyl-substituted derivatives .

Alkyl vs. Aryl Substituents

  • 1-Benzhydrylazetidin-3-amine (): The benzhydryl group (two phenyl rings attached to a central carbon) introduces significant steric bulk.

Structural and Functional Data Table

Compound Name Core Structure Substituent Key Properties/Biological Relevance Reference
1-(3-Phenylpropyl)azetidin-3-amine Azetidine 3-Phenylpropyl High lipophilicity; potential CNS activity -
1-(3-Phenylpropyl)piperidin-4-ylamine Piperidine 3-Phenylpropyl Neuroprotective/anti-cholinesterase activity
1-(2-Phenylpropyl)azetidin-3-amine Azetidine 2-Phenylpropyl Altered steric orientation vs. 3-position isomer
1-(3-Fluoropropyl)azetidin-3-amine Azetidine 3-Fluoropropyl Enhanced metabolic stability
1-Benzhydrylazetidin-3-amine Azetidine Benzhydryl High steric bulk; potential for receptor selectivity

Preparation Methods

Preparation of 3-Phenylpropylamine Intermediate

A key precursor for 1-(3-Phenylpropyl)azetidin-3-amine synthesis is 3-phenylpropylamine. A patented industrially viable method involves a three-step process starting from 3-phenyl-1-propanol or 1-chloro-3-phenylpropane:

  • Step A: Synthesis of 2-(3-phenylpropyl)isoindoline-1,3-dione by nucleophilic substitution of 1-chloro-3-phenylpropane with potassium phthalimide in N,N-dimethylformamide (DMF) at elevated temperatures (90–100 °C) for 16–24 hours.
  • Step B: Hydrazinolysis of the phthalimide intermediate using hydrazine hydrate in methanol under reflux to cleave the phthalimide and release 3-phenylpropylamine.
  • Step C: Acid-base workup and recrystallization to purify the amine.

Key data from patent:

Step Reagents & Conditions Yield (%) Purity (HPLC %) Notes
A Potassium phthalimide, K2CO3, DMF, 90–100 °C, 16–24h ~98–99 89–93 High yield, industrial scale
B Hydrazine hydrate (80%), MeOH, reflux, 26–28h ~95 97–99 Efficient cleavage, high purity
C Acid-base extraction, recrystallization - - Final purification step

This method is advantageous due to cheap raw materials, mild conditions, minimal toxicity, and suitability for scale-up production.

Azetidine-3-amine Core Functionalization by Nucleophilic Substitution

An alternative approach involves direct nucleophilic substitution on azetidine intermediates to introduce the 3-phenylpropylamine substituent at the azetidine nitrogen or ring carbon.

  • Starting from 1-benzhydrylazetidin-3-yl methanesulfonate or similar azetidine derivatives, nucleophilic amines can displace the leaving group under mild heating (around 80 °C) in acetonitrile.
  • Using 2 equivalents of the amine nucleophile improves yields significantly (up to 72% or higher).
  • The reaction proceeds via SN2 displacement, and purification is achieved by silica gel chromatography.

Though this method is primarily demonstrated with various amines, it can be adapted for 3-phenylpropylamine or its derivatives to obtain this compound analogs.

Lewis Acid Catalyzed SN2-Type Ring Opening of Azetidines

A more recent synthetic strategy involves Lewis acid catalysis to facilitate nucleophilic ring opening of azetidines:

  • Azetidine derivatives activated by Lewis acids such as Yb(OTf)3 undergo SN2-type ring opening with aryl or heteroaryl nucleophiles.
  • This method allows the synthesis of 3,3-diaryl or heteroarylpropylamines with excellent regioselectivity and yields up to 95%.
  • The reaction is typically carried out in dichloromethane at room temperature under nitrogen atmosphere.
  • After reaction completion, standard aqueous workup and silica gel chromatography yield the pure product.

While this method is reported for diarylpropylamines, it provides a conceptual framework for synthesizing this compound by ring opening with phenylpropyl amine nucleophiles or related substrates.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Limitations
1. Phthalimide Route to 3-Phenylpropylamine + Azetidine Functionalization 1-chloro-3-phenylpropane, phthalimide salt K2CO3, DMF, 90–100 °C; hydrazine hydrate reflux 94–99 (amine intermediate) High purity, scalable, mild conditions Requires multistep synthesis
2. Nucleophilic Substitution on Azetidine Mesylates Azetidine mesylate, 3-phenylpropylamine MeCN, 80 °C, 2 equiv amine ~72 (displacement) Simple, direct substitution Moderate yields, purification needed
3. Lewis Acid Catalyzed SN2 Ring Opening Azetidine derivatives, aryl nucleophiles Yb(OTf)3 catalyst, DCM, room temperature Up to 95 (diaryl analogs) High regioselectivity, mild conditions Less direct for phenylpropylamine

Detailed Research Findings and Notes

  • The phthalimide method is well-documented for industrial synthesis of 3-phenylpropylamine, providing a reliable precursor for further azetidine functionalization.
  • The azetidine nucleophilic substitution method offers a straightforward route to azetidine amines but requires optimization of equivalents and purification to maximize yield.
  • The Lewis acid catalyzed ring opening represents an innovative approach allowing access to complex substituted propylamines with excellent control, though adaptation specifically to this compound requires further experimental validation.
  • Reaction conditions such as temperature, solvent, and reagent stoichiometry critically influence yields and purity.
  • Purification typically involves recrystallization or silica gel chromatography, depending on the method.
  • Safety and environmental considerations favor methods using mild reagents and minimal toxic by-products, as seen in the phthalimide hydrazinolysis route.

Q & A

Q. What are the optimal synthetic routes for 1-(3-Phenylpropyl)azetidin-3-amine, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, analogous azetidine derivatives are synthesized via coupling of azetidin-3-amine precursors with alkyl halides or arylpropyl groups under basic conditions (e.g., cesium carbonate) in polar aprotic solvents like DMSO or DMF . Optimizing reaction parameters (temperature: 35–60°C, time: 24–48 hours) and purification via column chromatography (e.g., ethyl acetate/hexane gradients) can enhance yields to >70% . Monitoring intermediates with TLC and HPLC ensures purity during stepwise synthesis.

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer: Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., phenylpropyl group integration at δ 7.2–7.4 ppm for aromatic protons) .
  • HRMS (ESI) : Validates molecular weight (e.g., m/z 215 [M+H]+ for related azetidine derivatives) .
  • IR spectroscopy : Identifies amine N-H stretches (~3300 cm1^{-1}) and aromatic C-H bends .
  • X-ray crystallography : Resolves stereochemistry for chiral centers in crystalline derivatives .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer: Stability studies should test:

  • Thermal stability : Accelerated degradation at 40–60°C over 1–4 weeks, monitored via HPLC .
  • Photostability : Exposure to UV/visible light (ICH Q1B guidelines) with LC-MS analysis to detect photoproducts .
  • Humidity sensitivity : Storage at 75% relative humidity to assess hydrolysis or aggregation .
    Use inert atmospheres (argon) and desiccants for long-term storage.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological activity of this compound?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modified phenyl (e.g., electron-withdrawing groups) or propyl chain lengths to test antimicrobial/anticancer potency .
  • Bioassays : Compare IC50_{50} values against cancer cell lines (e.g., MCF-7) or bacterial strains (e.g., S. aureus) using MTT or broth microdilution assays .
  • Molecular docking : Predict binding affinity to targets (e.g., kinases) using software like AutoDock Vina, guided by X-ray structures of homologous proteins .

Q. What computational strategies can predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADME prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism .
  • Molecular dynamics (MD) simulations : Simulate membrane permeation using GROMACS to assess passive diffusion rates .
  • QSAR models : Corrogate bioactivity data with electronic descriptors (e.g., HOMO/LUMO energies) to optimize lead compounds .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Orthogonal assays : Validate cytotoxicity results using both ATP-based (CellTiter-Glo) and resazurin-based assays to rule out false positives .
  • Structural analysis : Compare batch purity via NMR and HRMS to identify impurities affecting activity .
  • Dose-response curves : Ensure consistent EC50_{50} determination across multiple replicates to confirm reproducibility .

Q. What methodologies enable enantioselective synthesis of chiral this compound derivatives?

Methodological Answer:

  • Chiral catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes or organocatalysts (e.g., proline derivatives) to control stereochemistry .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB and confirm enantiomeric excess (ee) via polarimetry .
  • Crystallization-induced asymmetric transformation : Promote diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

Q. How can in vitro toxicology profiling guide the development of this compound as a therapeutic candidate?

Methodological Answer:

  • Hepatotoxicity screening : Use primary hepatocytes or HepG2 cells to assess ALT/AST release post-treatment .
  • hERG assay : Patch-clamp testing to evaluate cardiac ion channel inhibition (IC50_{50}) .
  • Ames test : Bacterial reverse mutation assay to detect mutagenicity .

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